1,1,3-Tribromopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

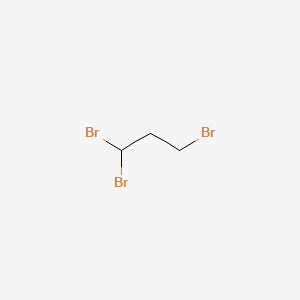

1,1,3-Tribromopropane, also known as this compound, is a useful research compound. Its molecular formula is C3H5Br3 and its molecular weight is 280.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

- 1,1,3-Tribromopropane serves as a reagent in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its reactivity in substitution and elimination reactions.

-

Biological Studies

- This compound has been employed in mutagenicity studies to evaluate its effects on genetic material. Research indicates that it can induce mutations in bacterial strains at low concentrations, highlighting its potential risks in environmental contexts.

-

Industrial Applications

- In industrial settings, this compound is utilized as a solvent for organic metal reactions and as an intermediate in the production of other chemicals. Its properties make it suitable for use in flame retardants and other specialty chemicals.

Toxicological Profile

-

Acute Toxicity

- Studies indicate moderate acute toxicity with potential adverse effects on organ systems such as the liver and kidneys. The oral LD50 value suggests significant risk upon ingestion.

-

Chronic Toxicity

- Long-term exposure may lead to liver and kidney damage. In animal studies, the lowest-observed-adverse-effect level (LOAEL) was identified at approximately 10 mg/kg body weight per day.

-

Genotoxic Effects

- Research has shown that this compound can induce DNA strand breaks and chromosomal aberrations in mammalian cells, indicating its mutagenic potential.

Case Study 1: Aquatic Toxicity

A study assessed the effects of this compound on freshwater organisms. The results showed a concentration-dependent mortality rate among fish species exposed to varying levels of the compound over a 48-hour period. The lethal concentration (LC50) was determined to be approximately 5 mg/L for sensitive species.

Case Study 2: Genotoxicity Assessment

In an experimental setup involving Salmonella strains, exposure to this compound resulted in mutations at concentrations as low as 10 µg/mL. This underscores the importance of monitoring brominated compounds in environmental assessments due to their potential risks to human health and ecosystems.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Organic Synthesis | Reagent for pharmaceuticals | High reactivity allows for synthesis of complex molecules |

| Biological Studies | Mutagenicity testing | Induces mutations at low concentrations |

| Industrial Applications | Solvent for reactions | Used in production of flame retardants |

| Environmental Studies | Toxicity assessments | Significant aquatic toxicity observed |

Propiedades

IUPAC Name |

1,1,3-tribromopropane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br3/c4-2-1-3(5)6/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTGCWNMUAUPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946230 |

Source

|

| Record name | 1,1,3-Tribromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.78 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23511-78-6 |

Source

|

| Record name | 1,1,3-Tribromopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023511786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3-Tribromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.